4-Bromo-7-chloro-1H-indazole-3-carbonitrile
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Overview
Description
4-Bromo-7-chloro-1H-indazole-3-carbonitrile is a heterocyclic compound that features both bromine and chlorine substituents on an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-1H-indazole-3-carbonitrile typically involves the regioselective bromination and chlorination of an indazole precursor. One common method starts with 2,6-dichlorobenzonitrile, which undergoes a two-step sequence involving regioselective bromination and subsequent cyclization with hydrazine . This method yields the desired product with an overall isolated yield of 38-45% .
Industrial Production Methods
For industrial-scale production, the process is optimized to minimize costs and maximize yield. The use of inexpensive starting materials like 2,6-dichlorobenzonitrile and the avoidance of column chromatography purification make this method economically viable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Hydrazine: Used in the cyclization step to form the indazole ring.
Brominating Agents: Such as N-bromosuccinimide (NBS) for regioselective bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine yields the indazole ring structure .
Scientific Research Applications
4-Bromo-7-chloro-1H-indazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drugs for treating various diseases.
Biological Studies: The compound is used to study the biological activities of indazole derivatives, which have shown potential as anticancer, antiviral, and anti-inflammatory agents.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-Bromo-7-chloro-1H-indazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved can vary widely depending on the structure of the final pharmacologically active compound derived from this intermediate .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: Another indazole derivative used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.
3-Aminoindazoles: These compounds are common in many biologically active molecules and have applications in treating diseases like Alzheimer’s and cancer.
Uniqueness
4-Bromo-7-chloro-1H-indazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of specialized pharmacologically active compounds .
Properties
Molecular Formula |
C8H3BrClN3 |
---|---|
Molecular Weight |
256.48 g/mol |
IUPAC Name |
4-bromo-7-chloro-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C8H3BrClN3/c9-4-1-2-5(10)8-7(4)6(3-11)12-13-8/h1-2H,(H,12,13) |
InChI Key |
OVOICSIKCGFNDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=NNC2=C1Cl)C#N)Br |
Origin of Product |
United States |
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